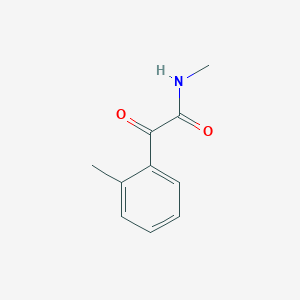

N-甲基-2-(2-甲基苯基)-2-氧代乙酰胺

描述

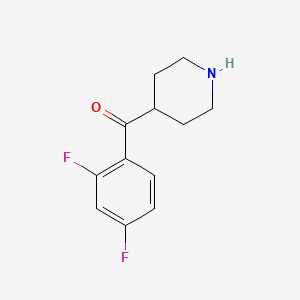

N-methyl-2-(2-methylphenyl)-2-oxoacetamide (MMPOA) is a synthetic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments due to its ability to act as a model compound for studying the structure and function of organic molecules. This compound has been studied extensively and has been found to be useful for a variety of purposes, including drug development and biochemistry research.

科学研究应用

光谱和量子化学研究

Arjunan等人(2009年)的研究集中在合成N-(2-甲基苯基)-2,2-二氯乙酰胺(2MPA)和N-(4-甲基苯基)-2,2-二氯乙酰胺(4MPA)。他们进行了广泛的光谱研究,包括傅里叶变换红外(FTIR)和傅里叶变换拉曼光谱。他们的工作有助于理解甲基基团对酰胺基团特征频率 (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009) 的立体影响。

NQR光谱分析

Gowda等人(1999年)利用35Cl NQR光谱技术研究了N-(苯基)-2-氯乙酰胺,包括甲基和硝基取代衍生物。他们的研究为这些化合物的电子性质提供了宝贵的见解 (Gowda, Bhat, Fuess, & Weiss, 1999)。

结构和振动特性

Arjunan等人(2011年)进行了另一项研究,合成了N-(3-甲基苯基)-2,2-二氯乙酰胺,并进行了光谱分析,以确定其结构、热力学和振动特性。这项研究有助于理解甲基基团对酰胺基团的影响 (Arjunan, Rani, Mythili, & Mohan, 2011)。

杀真菌目的的应用和合成

任玉红和奥艾联合(2002年)讨论了N-(4-溴-2-甲基苯基)-2-氯乙酰胺的合成及其在涂料中作为微生物杀灭剂的应用,突出了其对微生物的有效性 (Ren Yu-hong & Oai Joint, 2002)。

人类和大鼠肝微粒体中的代谢比较

Coleman等人(2000年)比较了人类和大鼠肝微粒体中氯乙酰胺除草剂的代谢。这项研究提供了关于代谢途径和与这些化合物相关的潜在风险的见解 (Coleman, Linderman, Hodgson, & Rose, 2000)。

分子构象和超分子组装

Nayak等人(2014年)分析了卤代N,2-二芳基乙酰胺的结构,包括N-甲基-2-(2-甲基苯基)-2-氧代乙酰胺。他们的工作集中在分子构象以及这些结构如何影响超分子组装 (Nayak, Jasinski, Golen, Narayana, Kaur, Yathirajan, & Glidewell, 2014)。

作用机制

Target of Action

A structurally similar compound, 2-methylphenethylamine (2mpea), is known to be a human trace amine-associated receptor 1 (taar1) agonist . TAAR1 plays a crucial role in the regulation of neurotransmission in monoaminergic systems within the central nervous system .

Mode of Action

If it shares similar properties with 2MPEA, it might interact with its target, TAAR1, and activate this receptor . This activation could lead to changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

Taar1, the potential target of this compound, is involved in various biochemical pathways related to neurotransmission, including dopamine, serotonin, and norepinephrine pathways .

Result of Action

If it acts as a TAAR1 agonist like 2MPEA, it could potentially influence neurotransmission and have effects on mood, cognition, and perception .

属性

IUPAC Name |

N-methyl-2-(2-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-5-3-4-6-8(7)9(12)10(13)11-2/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIOZMUESCNCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

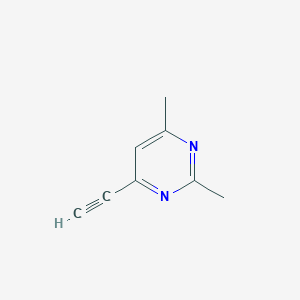

CC1=CC=CC=C1C(=O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)